(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1021035-34-6
VCID: VC4262150
InChI: InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F
Molecular Formula: C21H18F2N4O
Molecular Weight: 380.399

(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1021035-34-6

Cat. No.: VC4262150

Molecular Formula: C21H18F2N4O

Molecular Weight: 380.399

* For research use only. Not for human or veterinary use.

(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone - 1021035-34-6

Specification

CAS No. 1021035-34-6
Molecular Formula C21H18F2N4O
Molecular Weight 380.399
IUPAC Name (2-fluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2
Standard InChI Key SQUIJPBZVCVXJO-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F

Introduction

(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that combines a fluorophenyl group with a pyridazine ring and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Common methods include the reaction of pyridazine derivatives with piperazine and fluorophenyl compounds under controlled conditions, such as temperature control and the use of catalysts to optimize yields and purity .

Synthesis Steps:

  • Starting Materials: 6-(4-Fluorophenyl)pyridazin-3-ylamine and (2-fluorophenyl)piperazine derivatives.

  • Reaction Conditions: Solvents like ethanol or acetone, with possible use of bases or catalysts.

  • Product Isolation: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and isolate the product.

Biological Activities and Potential Applications

Compounds with similar structures have shown promising biological activities, including enzyme inhibition and receptor binding. For instance, pyridazine derivatives are known for their potential in treating various diseases due to their interaction with biological targets such as enzymes or receptors .

Potential Applications:

  • Pharmaceutical Research: The compound's unique structure suggests potential applications in drug development, particularly in areas requiring specific biological interactions.

  • Biological Studies: Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Comparison of Related Compounds:

CompoundBiological ActivityIC50 Value
T6 (from )MAO-B Inhibition0.013 µM
T3 (from )MAO-B Inhibition0.039 µM

These findings suggest that structural modifications, such as the incorporation of fluorophenyl groups, can significantly impact biological potency.

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